6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide
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Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide is a complex heterocyclic compound known for its diverse biological activities. This compound is part of the indoloquinoxaline family, which is recognized for its potential in medicinal chemistry due to its ability to interact with DNA and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid under microwave irradiation . This method is efficient and yields the desired product in a short duration of 3-6 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of microwave irradiation and appropriate catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium hexacyanoferrate(III).
Reduction: Reduction reactions often involve reagents like hydrobromic acid at elevated temperatures.
Substitution: Alkylation reactions using dimethyl sulfate result in the formation of quaternary salts.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III)
Reduction: Hydrobromic acid at 130-140°C
Substitution: Dimethyl sulfate
Major Products Formed
Oxidation: 5-methyl-6H-indolo(2,3-b)quinoxalin-3-one and its derivatives.
Reduction: Indoloquinoxalinamines.
Substitution: Quaternary salts and perchlorates.
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects. The compound’s interaction with DNA is influenced by the substituents and side chains attached to its nucleus, which affect the thermal stability of the DNA-compound complex .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline skeleton.
NCA0424, B-220, and 9-OH-B-220: Highly active derivatives of 6H-indolo(2,3-b)quinoxaline with significant DNA binding affinity.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide stands out due to its specific structural features that enhance its DNA intercalating ability and cytotoxic properties. Its unique combination of indoloquinoxaline and hydrazide moieties contributes to its potent biological activities .
Properties
CAS No. |
116989-84-5 |
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Molecular Formula |
C23H17N5O |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C23H17N5O/c29-21(27-24-14-16-8-2-1-3-9-16)15-28-20-13-7-4-10-17(20)22-23(28)26-19-12-6-5-11-18(19)25-22/h1-14H,15H2,(H,27,29)/b24-14+ |
InChI Key |
OBVKWCUOVZGRSP-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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